3-[(5-Chlorothiophen-3-yl)methoxy]azetidine
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Overview
Description
3-[(5-Chlorothiophen-3-yl)methoxy]azetidine is a chemical compound with the molecular formula C₈H₁₀ClNOS and a molecular weight of 203.69 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a chlorothiophene moiety, which is a sulfur-containing aromatic ring with a chlorine substituent .
Preparation Methods
The synthesis of 3-[(5-Chlorothiophen-3-yl)methoxy]azetidine typically involves the reaction of 5-chlorothiophene-3-methanol with azetidine under specific conditions . The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or tetrahydrofuran . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
3-[(5-Chlorothiophen-3-yl)methoxy]azetidine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(5-Chlorothiophen-3-yl)methoxy]azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(5-Chlorothiophen-3-yl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The chlorothiophene moiety can also participate in interactions with proteins and other biomolecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
3-[(5-Chlorothiophen-3-yl)methoxy]azetidine can be compared with other similar compounds, such as:
3-[(5-Chlorothiophen-2-yl)methoxy]azetidine: This compound has a similar structure but with the chlorine atom positioned at the 2-position of the thiophene ring instead of the 3-position.
3-[(5-Bromothiophen-3-yl)methoxy]azetidine: This compound has a bromine atom instead of a chlorine atom in the thiophene moiety.
3-[(5-Methylthiophen-3-yl)methoxy]azetidine: This compound has a methyl group instead of a chlorine atom in the thiophene moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the azetidine and chlorothiophene moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10ClNOS |
---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
3-[(5-chlorothiophen-3-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10ClNOS/c9-8-1-6(5-12-8)4-11-7-2-10-3-7/h1,5,7,10H,2-4H2 |
InChI Key |
QOEJLGNUBWGTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CSC(=C2)Cl |
Origin of Product |
United States |
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